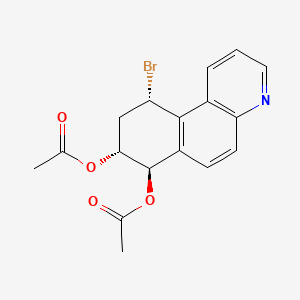![molecular formula C16H30N4O B14331409 N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide CAS No. 103827-18-5](/img/structure/B14331409.png)
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide is a synthetic compound that features an imidazole ring, a versatile and widely studied heterocyclic structure. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide typically involves the formation of the imidazole ring followed by the attachment of the butyl and heptanamide groups. Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often involve the use of reagents such as glyoxal, ammonia, and alpha-halo ketones under controlled conditions.
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups to the imidazole ring.
Scientific Research Applications
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer medication.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide is unique due to its specific structure, which combines the imidazole ring with butyl and heptanamide groups. This unique combination may confer specific biological activities and properties that are distinct from other imidazole derivatives .
Properties
CAS No. |
103827-18-5 |
|---|---|
Molecular Formula |
C16H30N4O |
Molecular Weight |
294.44 g/mol |
IUPAC Name |
N-butyl-6-[2-(1H-imidazol-5-yl)ethylamino]heptanamide |
InChI |
InChI=1S/C16H30N4O/c1-3-4-10-19-16(21)8-6-5-7-14(2)18-11-9-15-12-17-13-20-15/h12-14,18H,3-11H2,1-2H3,(H,17,20)(H,19,21) |
InChI Key |
ZNEWKFPYDSIEPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CCCCC(C)NCCC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



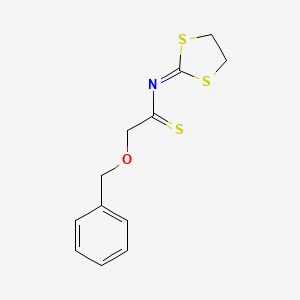
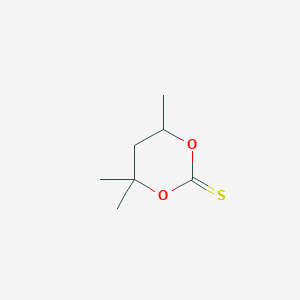
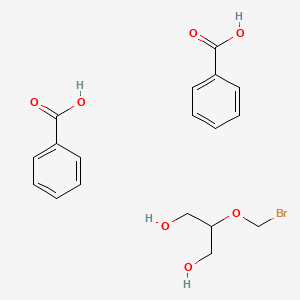


![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)

![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)

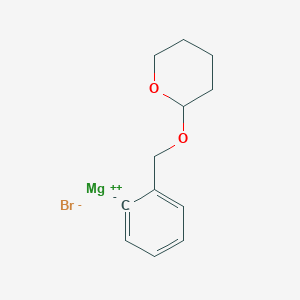
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)

